tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate
Description
Chemical Structure and Key Features tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutyl ring substituted with a 2-bromoacetyl group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality. This compound is characterized by its electrophilic bromoacetyl substituent, which renders it highly reactive in nucleophilic substitution or alkylation reactions.
Synthetic Relevance The bromoacetyl group is pivotal in medicinal chemistry for covalent inhibitor design or as a precursor for further functionalization. For example, the bromine atom can be displaced in Suzuki couplings or nucleophilic substitutions to introduce diverse substituents.
Properties
Molecular Formula |
C11H18BrNO3 |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-11(5-4-6-11)8(14)7-12/h4-7H2,1-3H3,(H,13,15) |
InChI Key |
BXODIXUXUYVIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- tert-butyl carbamate-protected cyclobutylamine (tert-butyl N-(cyclobutyl)carbamate)
- 2-bromoacetyl bromide or 2-bromoacetyl chloride as the acylating agent
- Base (e.g., potassium carbonate or triethylamine) to neutralize the acid byproduct
- Suitable solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
General Synthetic Route
Protection of Cyclobutylamine:
The cyclobutylamine is first protected with tert-butyl carbamate (Boc) to form tert-butyl N-(cyclobutyl)carbamate. This step prevents unwanted side reactions at the amine during acylation.Acylation with 2-bromoacetyl Halide:
The Boc-protected cyclobutylamine is reacted with 2-bromoacetyl bromide under controlled conditions, typically in the presence of a base to scavenge the released hydrogen halide. The reaction is usually performed at low temperature (0°C to room temperature) to avoid side reactions.Workup and Purification:
After completion, the reaction mixture is quenched with water and extracted with organic solvents. The crude product is purified by recrystallization or chromatography to yield tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate as an off-white solid.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), THF | Dry, inert atmosphere preferred |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Base | Potassium carbonate, triethylamine | Neutralizes HBr/HCl byproduct |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Yield | 80–90% | High purity achievable |
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution where the nitrogen of the Boc-protected cyclobutylamine attacks the electrophilic carbonyl carbon of the 2-bromoacetyl halide, displacing the halide and forming the amide bond. The presence of the Boc group stabilizes the amine and prevents overreaction or polymerization.
Research Findings and Variations
- Base selection: Potassium carbonate is often preferred because it is mild and effective in scavenging acid byproducts without causing deprotection of the Boc group.
- Solvent effects: Polar aprotic solvents like acetonitrile can enhance reaction rates but may require careful control to avoid side reactions.
- Temperature control: Maintaining low temperature during addition of 2-bromoacetyl halide minimizes side reactions such as over-acylation or decomposition.
- Purification: Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures yields high purity products suitable for further synthetic applications.
Comparative Table of Preparation Parameters from Literature
Chemical Reactions Analysis
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its potential biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate, a comparative analysis with structurally related carbamates is presented below.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Reactivity: The bromoacetyl group in the target compound exhibits higher electrophilicity compared to hydroxymethyl or methylamino groups, making it more suitable for covalent modifications. Aryl halides (e.g., 3-bromophenyl ) are less reactive in aliphatic nucleophilic substitutions but excel in cross-coupling reactions.
Physical Properties :
- The hydroxymethyl analog is a low-viscosity liquid , whereas the bromoacetyl and aryl halide derivatives are likely solids due to higher molecular weights and polar substituents.
Synthetic Applications :
Q & A
Basic: What synthetic strategies are employed to prepare tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves two key steps: (1) cyclobutylamine functionalization and (2) bromoacetylation.
- Step 1 : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C to minimize side reactions .
- Step 2 : Bromoacetylation is achieved using 2-bromoacetyl bromide under inert conditions. Solvent choice (e.g., dry DCM) and slow reagent addition are critical to avoid excessive exothermicity. Yields (>70%) are optimized by controlling stoichiometry (1:1.2 molar ratio of amine to bromoacetyl bromide) .
Key Characterization : Intermediate purity is confirmed via ¹H/¹³C NMR (δ ~1.4 ppm for tert-butyl protons) and LC-MS (M+Na⁺ peak at m/z ~350) .
Basic: How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction is critical for confirming the cyclobutyl ring geometry and bromoacetyl group orientation.
- Experimental Design : Crystals are grown via slow evaporation from acetonitrile/ethyl acetate. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Software : SHELXL (for refinement) and ORTEP-3 (for visualization) are employed. The tert-butyl group’s thermal motion parameters (Ueq) are analyzed to assess disorder .
- Key Metrics : Bond lengths (C-Br: ~1.93 Å) and angles (N-C-O: ~125°) validate the structure. Discrepancies in torsion angles (<5°) between computational (DFT) and experimental data are reconciled via Hirshfeld surface analysis .
Advanced: How do researchers address contradictions in reported biological activities of derivatives?
Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles.
- Case Study : A 2024 study reported conflicting IC₅₀ values (5 μM vs. 20 μM) for kinase inhibition. Resolution involved:
- Reproducibility Checks : Re-synthesizing the compound under strictly anhydrous conditions to exclude hydrolyzed byproducts.
- Assay Standardization : Using ATP concentration fixed at 100 μM and normalizing to a control inhibitor (e.g., staurosporine).
- Structural Confirmation : HRMS and 2D-NHSQC confirmed batch-to-batch consistency .
- Statistical Analysis : Meta-analysis of dose-response curves (n ≥ 3) with Welch’s t-test identified significant outliers (p < 0.05) .
Advanced: What strategies control stereochemistry during the synthesis of chiral derivatives?
Answer:
The cyclobutyl ring’s rigidity and bromoacetyl group’s electrophilicity necessitate precise stereochemical control.
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric Michael additions ensures enantioselectivity (up to 90% ee) .
- Dynamic Kinetic Resolution : Pd-catalyzed allylic amination under CO atmosphere (1 atm) inverts configuration at the cyclobutyl carbon .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide solvent selection (e.g., toluene vs. DMF) .
Methodological: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H NMR detects tert-butyl protons (9H singlet at δ 1.4 ppm) and bromoacetyl methylene (δ 3.8–4.1 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~155 ppm for carbamate, ~170 ppm for bromoacetyl) .
- Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ at m/z 334.08 (calculated: 334.07). Isotopic patterns (²⁷Br/⁸¹Br) validate bromine presence .
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) monitors purity (>95%) with UV detection at 254 nm .
Safety: What precautions mitigate risks associated with the bromoacetyl group during handling?
Answer:
- Reactivity : The bromoacetyl group is alkylating and moisture-sensitive. Work under N₂ atmosphere in a glovebox or sealed Schlenk line .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods with >0.5 m/s airflow .
- Spill Management : Neutralize spills with 10% sodium thiosulfate to reduce Br₂ generation. Collect residues in halogen-rated waste containers .
Advanced: How is computational chemistry applied to predict reactivity and stability?
Answer:
- Reactivity Prediction : DFT (M06-2X/def2-TZVP) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The bromoacetyl group’s LUMO (-1.8 eV) predicts nucleophilic attack susceptibility .
- Degradation Pathways : MD simulations (GROMACS) in explicit water model hydrolysis kinetics. Half-life (t₁/₂) at pH 7.4 is ~48 hours, aligning with experimental HPLC data .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Protease Inhibitor Development : The bromoacetyl group acts as an electrophilic "warhead," covalently binding to cysteine residues (e.g., in SARS-CoV-2 Mpro) .
- PET Tracer Synthesis : ¹¹C-labeled analogs are synthesized via Pd-mediated carbonylative coupling for in vivo imaging .
Advanced: How do researchers resolve discrepancies in NMR data for cyclobutyl derivatives?
Answer:
- Variable Temperature (VT) NMR : At -40°C, restricted cyclobutyl ring rotation resolves overlapping signals (e.g., diastereotopic protons) .
- NOESY Experiments : Cross-peaks between tert-butyl and cyclobutyl methylenes confirm spatial proximity (<4 Å) .
Methodological: What protocols ensure reproducibility in multi-step syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
